molecular formula C9H10ClNO2 B031184 Ethyl 2-chloro-3-methylisonicotinate CAS No. 301666-92-2

Ethyl 2-chloro-3-methylisonicotinate

Cat. No. B031184
M. Wt: 199.63 g/mol
InChI Key: XYEFRKCXSJVAMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-chloro-3-methylisonicotinate and related compounds involves multi-step chemical processes, utilizing various reaction mechanisms. For example, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate demonstrates a reaction pathway involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, showcasing the complexity of synthesizing chlorinated ethyl compounds (Achutha et al., 2017).

Molecular Structure Analysis

Structural analysis of synthesized compounds, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, reveals intricate details through techniques like X-ray diffraction, highlighting the importance of molecular geometry, hydrogen bonding, and π-π interactions in determining the stability and properties of these compounds (Kumar et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving ethyl 2-chloro-3-methylisonicotinate derivatives can lead to various interesting compounds with diverse properties. For instance, the base-catalyzed condensation of ethyl α,α-dichloroacetoacetate with aldehydes results in compounds like ethyl 2-chloro-2,3-epoxyalkanoates, showcasing the compound's reactivity and potential for creating functional materials (Tsuboi et al., 1987).

Scientific Research Applications

Synthesis and Photophysical Properties

Ethyl 2-chloro-3-methylisonicotinate plays a role in the synthesis of new C∧N∧C bis-cyclometalated platinum(II) complexes. These complexes have been characterized for their spectroscopic and structural properties, contributing to supramolecular chemistry. Their photophysical properties, such as UV–vis absorptions, are of significant interest in materials science and inorganic chemistry (Fuertes et al., 2012).

Biosynthesis Applications

Ethyl 2-chloro-3-methylisonicotinate is a precursor in the biosynthesis of enantiopure intermediates for chiral drugs. This includes the production of cholesterol-lowering statins. The asymmetric reduction of related esters by biocatalysis has been highlighted for its efficiency, low cost, and high enantioselectivity, important in pharmaceutical chemistry (Ye, Ouyang, & Ying, 2011).

Chemical Synthesis and Reactivity

In chemical synthesis, ethyl 2-chloro-3-methylisonicotinate is involved in reactions like [4 + 2] annulation, forming various functionalized compounds. This showcases its utility in organic synthesis, particularly in creating complex molecular structures with complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Structural Analysis in Crystallography

In crystallography, compounds related to ethyl 2-chloro-3-methylisonicotinate, such as bis(1-methylisonicotinate) hydrochloride monohydrate, have been studied for their hydrogen bonding and conformational properties. These studies provide insights into molecular interactions and stability, which are critical in materials science and molecular engineering (Szafran, Katrusiak, & Dega-Szafran, 2006).

Safety And Hazards

The safety information for Ethyl 2-chloro-3-methylisonicotinate indicates that it is classified as a warning substance . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Ethyl 2-chloro-3-methylisonicotinate is primarily used for research and development purposes . It is a building block in heterocyclic chemistry and is used in the synthesis of other substances . The future directions of this compound will likely continue in these areas, with potential for new applications as research progresses.

properties

IUPAC Name

ethyl 2-chloro-3-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEFRKCXSJVAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376245
Record name Ethyl 2-chloro-3-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-3-methylisonicotinate

CAS RN

301666-92-2
Record name Ethyl 2-chloro-3-methyl-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301666-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-3-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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